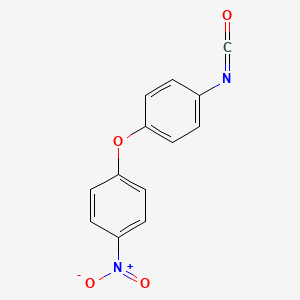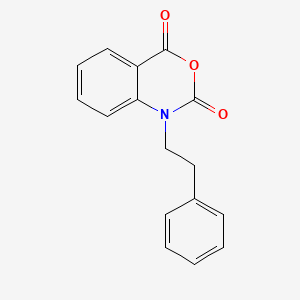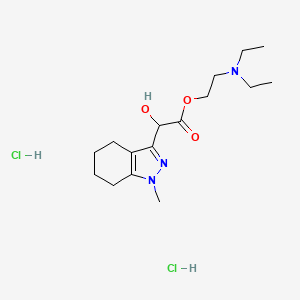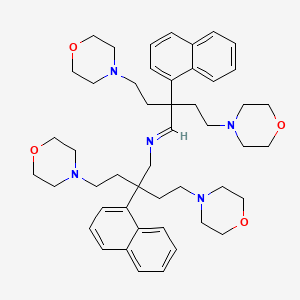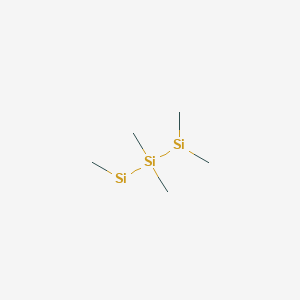
CID 78062409
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 78062409 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of CID 78062409 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires the use of catalysts to facilitate the reaction.
Intermediate Steps: The intermediate steps involve the transformation of the initial product into more complex structures. These steps may include various chemical reactions such as oxidation, reduction, and substitution.
Final Synthesis: The final synthesis step involves the purification and isolation of this compound. This step is crucial to ensure the compound’s purity and stability for further applications.
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve large-scale reactions in specialized reactors, followed by purification processes such as crystallization and chromatography.
Análisis De Reacciones Químicas
CID 78062409 undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of more complex oxygen-containing products.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often lead to the formation of simpler, hydrogenated products.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
CID 78062409 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique reactivity makes it a valuable tool for the development of new chemical processes and materials.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is often used in experiments to understand its interactions with biological molecules and pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in the treatment of various diseases and conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mecanismo De Acción
The mechanism of action of CID 78062409 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Propiedades
Fórmula molecular |
C5H15Si3 |
|---|---|
Peso molecular |
159.43 g/mol |
InChI |
InChI=1S/C5H15Si3/c1-6-8(4,5)7(2)3/h1-5H3 |
Clave InChI |
INZWFGCVTGXRTN-UHFFFAOYSA-N |
SMILES canónico |
C[Si][Si](C)(C)[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


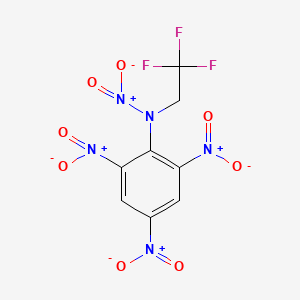
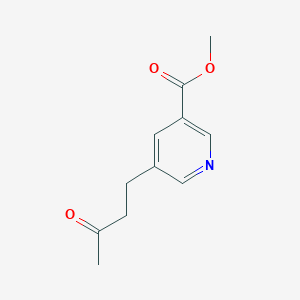
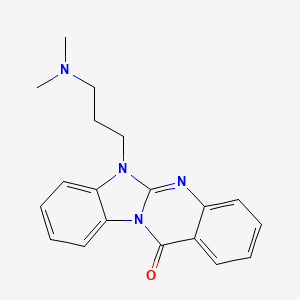

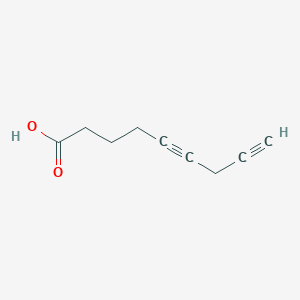

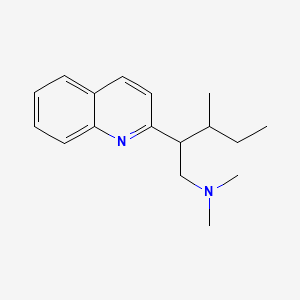
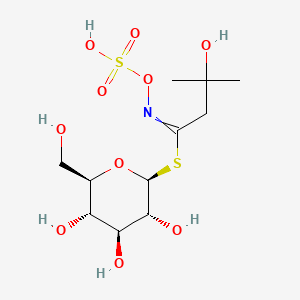
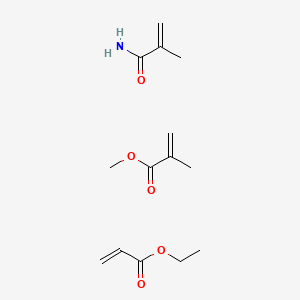
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
